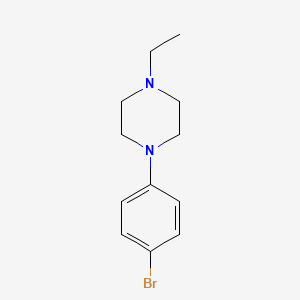
1-(4-Bromophenyl)-4-ethylpiperazine
概要
説明
The compound “1-(4-Bromophenyl)-4-ethylpiperazine” belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, similar compounds are often synthesized via a Mannich reaction . This involves the reaction of an amine, a carbonyl compound, and a compound containing an acidic hydrogen .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .科学的研究の応用
1. Modeling of Copper Proteins
A study by Merkel et al. (2005) explored the use of bromophenol-based ligands, including compounds with piperazine structures, in modeling the active site of type 3 copper proteins. This research provides insights into the influence of a thioether group close to the metal site on catecholase activity, speciation in solution, and structural characteristics of the copper ions in these complexes (Merkel et al., 2005).
2. Organic Synthesis
N. Mishriky and A. Moustafa (2013) reported the synthesis of a piperazine compound through a nucleophilic substitution reaction. This highlights the role of piperazine structures in organic synthesis, particularly in constructing complex organic molecules (Mishriky & Moustafa, 2013).
3. Conformational Analysis of Heterocycles
The orientation of quaternised piperidines, related to piperazines, was analyzed by H. Dorn, A. Katritzky, and M. Nesbit (1967). This study contributes to understanding the conformational properties of saturated heterocycles, which is crucial in drug design and understanding molecular interactions (Dorn, Katritzky, & Nesbit, 1967).
4. Preparation of N-Substituted Piperazine Derivatives
W. Foye and L. Fedor (1959) explored the preparation of N-substituted derivatives of 1-ethylsulfonylpiperazine. This research is significant in understanding the chemical modification and potential applications of piperazine derivatives (Foye & Fedor, 1959).
5. Synthesis of Phenylpiperazine
The synthesis of 2-Phenylpiperazine, an intermediate of mirtazapine, was reported by Xuan Yun (2003). This highlights the application of piperazine derivatives in the synthesis of pharmaceutical intermediates (Yun, 2003).
6. Chromatographic Analysis
S. Nene, B. Anjaneyulu, and T. G. Rajagopalan (1998) developed a gas chromatography procedure using an alkali flame ionization detector for quantitative determination of diethylcarbamazine in blood. This methodology underscores the significance of piperazine derivatives in analytical chemistry and pharmacokinetics (Nene, Anjaneyulu, & Rajagopalan, 1998).
7. Allosteric Enhancer Activity Studies
R. Romagnoli et al. (2012) synthesized a series of piperazine derivatives to study their effect as allosteric enhancers of the A1 adenosine receptor. Such research underscores the pharmaceutical potential of piperazine compounds in modulating receptor activities (Romagnoli et al., 2012).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Related compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds have been found to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity . This activity was justified by a molecular docking study conducted on Lm-PTR1, a protein target . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Related compounds have been found to affect the production of reactive oxygen species (ros) and the activity of acetylcholinesterase (ache) . Overexpression of ROS and reduced activity of AchE can lead to cellular damage .
Result of Action
Related compounds have shown significant antiparasitic effects . For instance, compound 13 exhibited superior antipromastigote activity , and compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
特性
IUPAC Name |
1-(4-bromophenyl)-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEVZBPYLTYZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)
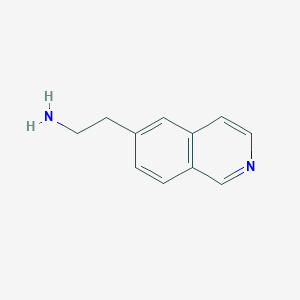

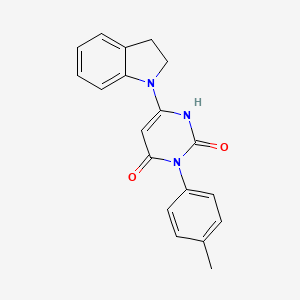
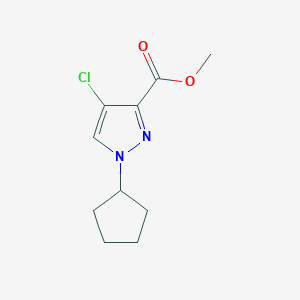

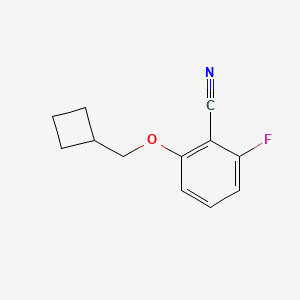
![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
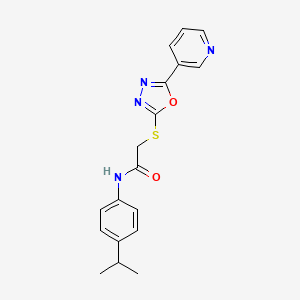
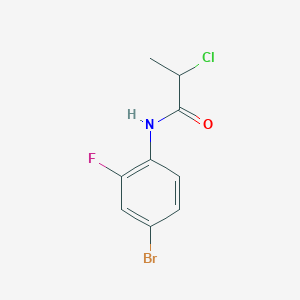
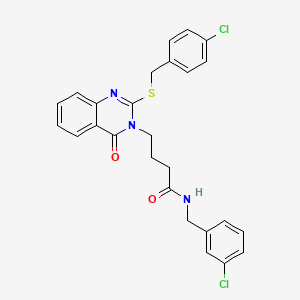

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

